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Introduction
Go 6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms.

[1][2][3] It belongs to the indolocarbazole class of compounds and exhibits a high affinity for the

ATP-binding site of conventional PKC isoforms, particularly PKCα and PKCβ1.[4] This

selectivity for Ca²⁺-dependent PKCs over Ca²⁺-independent isoforms makes Go 6976 a

valuable tool for dissecting the roles of specific PKC signaling pathways in various cellular

processes.[1][3] These application notes provide a comprehensive overview of Go 6976, its

mechanism of action, and detailed protocols for its use in in vitro kinase assays.

Mechanism of Action
Go 6976 functions as an ATP-competitive inhibitor.[4] It binds to the catalytic domain of target

kinases, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Go 6976 shows marked selectivity for conventional PKC isoforms (PKCα and PKCβ1).[1][3] It

is less effective against novel and atypical PKC isoforms.[1][3] In addition to its effects on PKC,

Go 6976 has been reported to inhibit other kinases at higher concentrations, including Janus

kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinase A (TrkA)

and B (TrkB).[1][2][3]
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Physical and Chemical Properties
Property Value

Molecular Formula C₂₄H₁₈N₄O

Molecular Weight 378.43 g/mol

Appearance Lyophilized powder

Solubility Soluble in DMSO (up to 25 mg/mL)[4]

Storage
Store lyophilized powder or in solution at -20°C,

protected from light.[4]

Kinase Inhibitory Profile
The inhibitory activity of Go 6976 against a panel of kinases is summarized below. IC₅₀ values

represent the concentration of the inhibitor required to reduce the activity of a specific kinase

by 50%.

Kinase Target IC₅₀ (nM)

PKCα 2.3[1][2][4]

PKCβ1 6.2[1][2][4]

PKC (rat brain) 7.9[1][2]

PKD 20[4]

TrkA 5[1]

TrkB 30[1]

JAK2 130[1]

JAK3 370[1]

PKCδ > 3000[1]

PKCε > 3000[1]

PKCζ > 3000[1]
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Signaling Pathway
The following diagram illustrates a simplified PKC signaling pathway, highlighting the point of

inhibition by Go 6976.
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Simplified Protein Kinase C (PKC) Signaling Pathway and Go 6976 Inhibition.
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Experimental Protocols
In Vitro PKC Kinase Assay Using [γ-³²P]-ATP
This protocol is adapted from a standard method for measuring PKC activity.[2]

1. Materials and Reagents

Go 6976 (prepare a stock solution in DMSO, e.g., 10 mM)

Purified, active PKCα or PKCβ1 enzyme

Histone H1 (as a substrate)

Assay Buffer (50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM

CaCl₂)

Dithiothreitol (DTT)

Phosphatidylserine (PS)

Diolein

[γ-³²P]-ATP (specific activity ~3000 Ci/mmol)

8.5% Phosphoric acid (H₃PO₄)

Nitrocellulose filters (0.45 µm)

Scintillation cocktail

Scintillation counter

2. Preparation of Reagents

Complete Assay Buffer: Prepare the assay buffer and, just before use, add DTT to a final

concentration of 1 mM.
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Lipid Vesicles: Prepare a mixture of phosphatidylserine (1 µg) and diolein (0.2 µg) per

reaction. Dry down under nitrogen and resuspend in the complete assay buffer by sonication.

Enzyme Dilution: Dilute the PKC enzyme in complete assay buffer to a working

concentration (e.g., 5-10 units/reaction).

Substrate Solution: Prepare a solution of Histone H1 in complete assay buffer (e.g., 40 µ

g/reaction ).

ATP Solution: Prepare a solution of [γ-³²P]-ATP in complete assay buffer to a final

concentration of 10 µM (1 µCi/mL).

Go 6976 Dilutions: Prepare serial dilutions of Go 6976 in the complete assay buffer to

achieve the desired final concentrations in the assay.

3. Assay Procedure

Set up the kinase reactions in microcentrifuge tubes on ice. To each tube, add the following

in order:

Complete Assay Buffer

Lipid Vesicles

Histone H1 solution

Go 6976 dilution or vehicle (DMSO) for control

Diluted PKC enzyme

Pre-incubate the reaction mixtures for 10 minutes at 30°C.

Initiate the kinase reaction by adding the [γ-³²P]-ATP solution. The final reaction volume

should be 200 µL.

Incubate the reactions for 5 minutes at 30°C.

Stop the reaction by adding 2 mL of 8.5% H₃PO₄.
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Filter the reaction mixture through a 0.45 µm nitrocellulose filter.

Wash the filter three times with 2 mL of 8.5% H₃PO₄.

Place the filter in a scintillation vial, add scintillation cocktail, and measure the incorporated

radioactivity using a scintillation counter.

4. Data Analysis

Subtract the background counts (no enzyme control) from all other readings.

Calculate the percentage of kinase activity for each Go 6976 concentration relative to the

vehicle control.

Plot the percentage of activity against the logarithm of the Go 6976 concentration and fit the

data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram
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Workflow for an in vitro kinase assay using Go 6976 and radiolabeled ATP.
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Conclusion
Go 6976 is a valuable pharmacological tool for studying the roles of conventional PKC isoforms

in cellular signaling. Its selectivity and potency make it suitable for a wide range of in vitro

applications. The provided protocols and data serve as a guide for researchers to effectively

utilize Go 6976 in their kinase assay studies. It is recommended that users optimize assay

conditions for their specific experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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